

# Cell line specific responses to ENMD-2076

## Tartrate treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

[Get Quote](#)

## Technical Support Center: ENMD-2076 Tartrate

Welcome to the technical support center for **ENMD-2076 Tartrate**. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ENMD-2076 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line specific responses to this multi-kinase inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is **ENMD-2076 Tartrate** and what is its primary mechanism of action?

ENMD-2076 is an orally active, small molecule kinase inhibitor with a dual mechanism of action encompassing both antiangiogenic and antiproliferative effects.<sup>[1][2]</sup> It selectively targets Aurora A kinase, a key regulator of mitosis, and also inhibits several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor  $\alpha$  (PDGFR $\alpha$ ).<sup>[2][3][4]</sup> Its inhibition of these pathways leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and suppression of tumor angiogenesis.<sup>[4][5]</sup>

Q2: In which cancer types has ENMD-2076 shown preclinical or clinical activity?

ENMD-2076 has demonstrated preclinical activity in a wide range of human solid tumor and hematopoietic cancer cell lines, including those derived from breast, colon, melanoma,

leukemia, and multiple myeloma.[1][5] Clinical trials have evaluated its efficacy in patients with platinum-resistant ovarian cancer, triple-negative breast cancer (TNBC), ovarian clear cell carcinoma, and fibrolamellar carcinoma.[1][6][7][8][9]

Q3: What are the known biomarkers for sensitivity or resistance to ENMD-2076?

In preclinical models of p53-mutated triple-negative breast cancer (TNBC), sensitivity to ENMD-2076 is associated with the induction of apoptosis and increased expression of p53 and p73.[3][10] Conversely, both intrinsic and acquired resistance in these models have been linked to a senescent phenotype, characterized by the loss of p73 expression and an increase in senescence-associated markers like p16.[3][11] In leukemia cell lines, resistance has been observed to be independent of mutations in Aurora A and may involve alterations in the PI3K/Akt signaling pathway.[12] Additionally, loss of ARID1A expression has been correlated with better progression-free survival in patients with ovarian clear cell carcinoma treated with ENMD-2076.[6]

Q4: What are the typical IC50 values observed for ENMD-2076 in different cancer cell lines?

ENMD-2076 inhibits the growth of a broad range of cancer cell lines with IC50 values typically in the nanomolar to low micromolar range. For many human solid tumor and hematopoietic cancer cell lines, IC50 values range from 0.025 to 0.7  $\mu$ mol/L.[1][5] Specific IC50 values for certain kinases include 14 nM for Aurora A and 1.86 nM for Flt3.[4][5]

## Troubleshooting Guide

| Issue                                                                               | Possible Cause                                                                                                                                                                                                                                                                                                                            | Recommended Action                                                                                                                                                                                                                                                                                                                                                                                                  |
|-------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High IC <sub>50</sub> value or lack of response in a typically sensitive cell line. | <p>1. Cell line integrity: The cell line may have acquired resistance over multiple passages or could be misidentified. 2. Compound degradation: The ENMD-2076 Tartrate may have degraded due to improper storage. 3. Assay conditions: The experimental conditions (e.g., cell seeding density, incubation time) may not be optimal.</p> | <p>1. Authentication: Perform cell line authentication (e.g., STR profiling). Use low-passage number cells for experiments. [2] 2. Storage: Ensure the compound is stored as recommended by the manufacturer. Prepare fresh stock solutions for each experiment. 3. Optimization: Titrate cell seeding density and exposure time. Refer to the provided experimental protocols for recommended starting points.</p> |
| Unexpected cellular phenotype (e.g., senescence instead of apoptosis).              | <p>1. Cell line specific context: The genetic background of the cell line (e.g., p53 mutation status) can influence the cellular response to ENMD-2076.[3][10] 2. Drug concentration: The concentration of ENMD-2076 used may favor a senescent phenotype over an apoptotic one.</p>                                                      | <p>1. Characterization: Analyze the expression of key proteins involved in apoptosis and senescence (e.g., cleaved caspase-3, p16, p53, p73) to confirm the phenotype. 2. Dose-response: Perform a dose-response experiment to determine if higher concentrations induce apoptosis.</p>                                                                                                                             |
| Inconsistent results between experiments.                                           | <p>1. Reagent variability: Inconsistent quality of reagents (e.g., serum, media). 2. Technical variability: Minor variations in experimental procedures.</p>                                                                                                                                                                              | <p>1. Quality Control: Use a single lot of reagents for a set of related experiments. 2. Standardization: Adhere strictly to the established experimental protocols. Maintain detailed records of all experimental parameters.</p>                                                                                                                                                                                  |

## Data Presentation

Table 1: Inhibitory Activity of ENMD-2076 Against Various Kinases

| Kinase Target  | IC50 (nM)  |
|----------------|------------|
| Aurora A       | 14[4][5]   |
| Flt3           | 1.86[4][5] |
| KDR/VEGFR2     | 58.2[4]    |
| Flt4/VEGFR3    | 15.9[4]    |
| FGFR1          | 92.7[4]    |
| FGFR2          | 70.8[4]    |
| Src            | 56.4[4]    |
| PDGFR $\alpha$ | 56.4[4]    |
| Aurora B       | 350[2][4]  |

Table 2: Antiproliferative Activity of ENMD-2076 in Various Cancer Cell Lines

| Cell Line                                                                          | Cancer Type       | IC50 ( $\mu$ M)     |
|------------------------------------------------------------------------------------|-------------------|---------------------|
| Wide range of human solid tumor and hematopoietic cancer cell lines                | Various           | 0.025 - 0.7[1][5]   |
| Multiple myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929) | Multiple Myeloma  | 2.99 - 7.06[5]      |
| Human leukemia cell lines                                                          | Leukemia          | 0.025 - 0.53[4]     |
| HT-29                                                                              | Colorectal Cancer | Nanomolar range[13] |
| HUVEC (Human Umbilical Vein Endothelial Cells)                                     | Endothelial       | 0.15[4]             |

## Experimental Protocols

### Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from methods used to assess the antiproliferative effect of ENMD-2076.[2]

- Cell Plating: Seed 500 cells per well in a 96-well plate and allow them to adhere overnight.[2]
- Compound Treatment: Treat the cells with a range of ENMD-2076 concentrations (e.g., 9 doses spanning 0.3 nM to 125  $\mu$ M) for 96 hours.[2] Include a vehicle control (e.g., DMSO).
- Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- Washing: Wash the plates five times with tap water and allow them to air dry completely.
- Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
- Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
- Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
- Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

### Apoptosis Analysis (Cleaved Caspase-3 Immunostaining)

This protocol is based on methods to detect apoptosis in tumor tissue.[3]

- Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5  $\mu$ m sections and mount on slides.

- **Deparaffinization and Rehydration:** Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.
- **Primary Antibody Incubation:** Incubate the slides with a primary antibody against cleaved caspase-3 overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the slides and incubate with a biotinylated secondary antibody.
- **Signal Detection:** Use a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB) to visualize the signal.
- **Counterstaining:** Counterstain the slides with hematoxylin.
- **Dehydration and Mounting:** Dehydrate the slides through a graded series of ethanol to xylene and mount with a coverslip.
- **Microscopy:** Analyze the slides under a microscope to assess the percentage of apoptotic cells.

## Visualizations







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Clinical and Molecular Phase II Trial of Oral ENMD-2076 in Ovarian Clear Cell Carcinoma (OCCC): A Study of the Princess Margaret Phase II Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II Multicenter, Open-Label Study of Oral ENMD-2076 for the Treatment of Patients with Advanced Fibrolamellar Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cell line specific responses to ENMD-2076 Tartrate treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671335#cell-line-specific-responses-to-enmd-2076-tartrate-treatment>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)